Mirogabalin is a synthetic molecule classified as a gabapentinoid. It serves as a ligand for the α2δ subunit of voltage-gated calcium channels, specifically demonstrating a preferential selectivity for the α2δ-1 subtype [, , ]. Mirogabalin is an object of scientific research due to its potential role in modulating neuronal excitability and its potential therapeutic applications.
Mirogabalin is a novel compound developed as a selective ligand for the alpha-2-delta (α2δ) subunits of voltage-gated calcium channels. It is primarily designed for the management of neuropathic pain, specifically targeting conditions such as diabetic peripheral neuropathic pain and postherpetic neuralgia. Mirogabalin has been shown to exhibit greater potency and longer-lasting effects compared to traditional gabapentinoids like pregabalin and gabapentin due to its unique binding characteristics and pharmacokinetic profile.
Mirogabalin was developed by the pharmaceutical company Daiichi Sankyo. It has undergone extensive clinical trials to evaluate its efficacy and safety in treating chronic pain conditions, demonstrating significant analgesic effects over a sustained period.
Mirogabalin belongs to the class of drugs known as gabapentinoids, which are characterized by their ability to modulate calcium channel activity in the nervous system. Its mechanism of action involves selective binding to the α2δ subunits, which are integral in pain transmission pathways.
The synthesis of mirogabalin involves several chemical reactions that yield the final product with high purity and efficacy. The key steps in its synthesis include:
Mirogabalin has a complex molecular structure characterized by a bicyclic core connected to an acetic acid moiety. The structural formula can be represented as follows:
Mirogabalin undergoes various chemical reactions that influence its pharmacological properties:
The binding affinity of mirogabalin for α2δ subunits is significantly higher than that of pregabalin, with dissociation constants (Kd) measured at 13.5 nM for α2δ-1 and 22.7 nM for α2δ-2, compared to 62.5 nM and 125 nM for pregabalin, respectively .
Mirogabalin exerts its analgesic effects through modulation of calcium channels in the central nervous system. By binding to α2δ subunits, it inhibits neurotransmitter release involved in pain signaling pathways.
Research indicates that mirogabalin has a prolonged dissociation half-life from the α2δ-1 subunit (11.1 hours), contributing to its sustained analgesic effects compared to pregabalin (1.4 hours) . This prolonged interaction enhances its therapeutic potential while minimizing side effects associated with shorter-acting agents.
Mirogabalin is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: